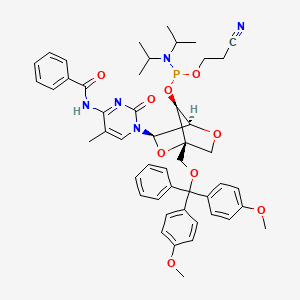

DMT-locMeC(bz) phosphoramidite

描述

The exact mass of the compound N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHILZPWJJJDDDY-HXAWEXODSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N5O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-82-5 |

Source

|

| Record name | (1R,3R,4R,7S)-3-(4-N-Benzoyl-5-methylcytosin-1-yl)-7-(2-cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-2,5-dioxabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DMT-locMeC(bz) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for research and therapeutic applications. It details the molecule's structure, properties, and role in automated solid-phase oligonucleotide synthesis. Furthermore, it outlines experimental protocols for its use and discusses the applications of the resulting Locked Nucleic Acid (LNA)-modified oligonucleotides in modulating gene expression.

Introduction to DMT-locMeC(bz) Phosphoramidite

This compound is a chemically modified nucleoside monomer used in the synthesis of oligonucleotides.[1] It belongs to a class of compounds known as Locked Nucleic Acids (LNAs), which are characterized by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This "locked" conformation confers unique structural and functional properties to the resulting oligonucleotide.

The nomenclature of this compound can be broken down as follows:

-

DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar.[2][3] It is crucial for the sequential and controlled addition of nucleosides during solid-phase synthesis and is removed at the beginning of each coupling cycle.

-

loc (Locked): Indicates the presence of the LNA modification, which increases the thermal stability and binding affinity of the oligonucleotide.[4]

-

MeC (5-methylcytidine): A modified version of the nucleobase cytosine, containing a methyl group at the 5th position. This modification is an important epigenetic marker in DNA and is used in LNA oligonucleotides to further enhance hybridization characteristics.[4][5]

-

bz (Benzoyl): A protecting group attached to the exocyclic amine of the cytidine (B196190) base to prevent unwanted side reactions during synthesis.[2]

-

Phosphoramidite: A reactive phosphite (B83602) group at the 3'-position of the ribose, which enables the formation of the phosphodiester linkage to the next nucleotide in the growing chain.[2]

The full chemical name for this compound is DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite.[4]

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in the tables below. These values are critical for optimizing its use in oligonucleotide synthesis and for quality control.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 206055-82-5 | [4][] |

| Molecular Formula | C48H54N5O9P | [4][][7] |

| Molecular Weight | 875.94 g/mol | [4][][7] |

| Appearance | White to off-white powder | - |

| Storage | Store in freezer, under -20°C, inert atmosphere | [7] |

Table 2: Quality Control Specifications

| Parameter | Specification | Reference |

| Purity (31P-NMR) | ≥98.0% | [5] |

| Purity (RP-HPLC) | ≥98.0% | [5] |

| Water Content (Karl Fischer) | <0.4% | [5] |

| Residual Solvent Content | ≤3 wt. % | [5] |

Role in Oligonucleotide Synthesis

This compound is incorporated into synthetic oligonucleotides using automated solid-phase phosphoramidite chemistry.[7][8][9] The synthesis process is cyclical, with each cycle adding one nucleotide to the growing chain, and proceeds in the 3' to 5' direction.[7]

The workflow for automated oligonucleotide synthesis is depicted below.

References

- 1. The therapeutic potential of LNA-modified siRNAs: reduction of off-target effects by chemical modification of the siRNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Locked Nucleic Acid Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. LNA-modified oligonucleotides mediate specific inhibition of microRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20020068709A1 - Therapeutic uses of LNA-modified oligonucleotides - Google Patents [patents.google.com]

- 7. atdbio.com [atdbio.com]

- 8. researchgate.net [researchgate.net]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

DMT-locMeC(bz) phosphoramidite chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-locMeC(bz) phosphoramidite (B1245037), a crucial building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical structure and properties, outlines experimental protocols for its use, and describes the biological signaling pathways influenced by the resulting LNA-modified oligonucleotides.

Chemical Structure and Properties

DMT-locMeC(bz) phosphoramidite, systematically named DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite, is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The "loc" designation indicates the presence of a locked nucleic acid modification, which confers unique structural and functional properties to the resulting oligonucleotide.

The key structural features include:

-

A 5-methylcytidine base, which is protected with a benzoyl (bz) group at the N4 position.

-

A Locked Nucleic Acid (LNA) modification, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in an N-type (C3'-endo) conformation, which is ideal for binding to complementary RNA.

-

A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, which is removed at each coupling cycle during synthesis.

-

A ß-cyanoethylphosphoramidite group at the 3'-position, which is the reactive moiety that enables the formation of the phosphodiester linkage to the next nucleotide in the growing oligonucleotide chain.

A representative chemical structure is provided below:

Caption: Conceptual Diagram of this compound Structure.

Quantitative Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C48H54N5O9P | [1][] |

| Molecular Weight | 875.94 g/mol | [1][] |

| CAS Number | 206055-82-5 | [1][] |

| Purity (by ³¹P-NMR) | ≥98.0% | [][] |

| Purity (by HPLC) | ≥98.0% | [][] |

| Water Content | <0.4% | [][] |

| Residual Solvent | ≤3 wt. % | [][] |

Solubility and Handling

This compound is typically dissolved in anhydrous acetonitrile (B52724) for use in automated oligonucleotide synthesizers. However, unlike many other phosphoramidites, the 5-methyl-cytidine derivative can be less soluble and may require a co-solvent to prevent crystallization. A common practice is to use a mixture of 10-20% dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) in acetonitrile to ensure complete dissolution.[1]

Experimental Protocols

Synthesis of LNA Phosphoramidites (General Protocol)

The synthesis of LNA phosphoramidites is a multi-step process that involves the chemical modification of a nucleoside to introduce the LNA scaffold, followed by protection of the functional groups and finally phosphitylation. A general, efficient method for the phosphitylation step has been described.[4][5]

Key Steps:

-

Preparation of the Protected LNA Nucleoside: This involves the synthesis of the bicyclic sugar moiety and its attachment to the appropriately protected 5-methylcytosine (B146107) base. The 5'-hydroxyl group is protected with a DMT group.

-

Phosphitylation: The 3'-hydroxyl group of the protected LNA nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI).[4][6] This reaction is typically carried out under anhydrous conditions to yield the final phosphoramidite.

Solid-Phase Synthesis of LNA-Containing Oligonucleotides

The synthesis of oligonucleotides containing LNA monomers follows the standard phosphoramidite solid-phase synthesis cycle.[7][8] However, due to the increased steric hindrance of the LNA monomers, some modifications to the standard protocol are required.[9]

The Synthesis Cycle:

The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 4. Ribonuclease H - Wikipedia [en.wikipedia.org]

- 5. data.biotage.co.jp [data.biotage.co.jp]

- 6. hongene.com [hongene.com]

- 7. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Sequence-specific cleavage of the RNA strand in DNA–RNA hybrids by the fusion of ribonuclease H with a zinc finger - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Purification of 5'-O-DMT-2'-O-Methyl-5-Methyl-N4-Benzoyl-Cytidine Phosphoramidite

This document provides a comprehensive technical overview of the synthesis and purification of 5'-O-DMT-2'-O-methyl-5-methyl-N4-benzoyl-cytidine-3'-CE Phosphoramidite (B1245037), a critical building block for the production of modified oligonucleotides. The incorporation of 2'-O-methyl and 5-methyl modifications into oligonucleotides enhances their nuclease resistance, binding affinity, and thermal stability, making them invaluable for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3]

Overview of the Synthetic Pathway

The synthesis of the target phosphoramidite is a multi-step process that begins with a suitably protected nucleoside precursor. The pathway involves the sequential protection of reactive functional groups, followed by the final phosphitylation at the 3'-hydroxyl position. The key transformations are:

-

5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the starting nucleoside is selectively protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group to ensure regioselective reactions in subsequent steps.[4]

-

N4-Amino Group Protection: The exocyclic amine on the cytidine (B196190) base is protected with a benzoyl (Bz) group to prevent unwanted side reactions during phosphitylation and oligonucleotide synthesis.[5]

-

3'-Hydroxyl Phosphitylation: The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position, typically using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[4][6] This phosphitylation is the crucial step that makes the molecule ready for use in automated solid-phase oligonucleotide synthesis.[7]

The overall workflow is depicted below.

Caption: High-level workflow for phosphoramidite synthesis.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for nucleoside chemistry.[4][6] All reactions involving anhydrous solvents must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 2.1: Synthesis of 5'-O-DMT-2'-O-methyl-5-methylcytidine

-

Materials: 2'-O-methyl-5-methylcytidine, Anhydrous Pyridine (B92270), 4,4'-Dimethoxytrityl chloride (DMT-Cl), Dichloromethane (DCM), Methanol.

-

Procedure:

-

Co-evaporate 2'-O-methyl-5-methylcytidine (1.0 eq) with anhydrous pyridine twice and dry under high vacuum for 2 hours.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Add DMT-Cl (1.1 eq) portion-wise over 30 minutes while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is used in the next step without further purification.

-

Protocol 2.2: Synthesis of 5'-O-DMT-N4-benzoyl-2'-O-methyl-5-methylcytidine

-

Materials: Crude product from Protocol 2.1, Anhydrous Tetrahydrofuran (THF), Benzoic Anhydride (B1165640).

-

Procedure:

-

Dissolve the crude 5'-O-DMT-2'-O-methyl-5-methylcytidine (1.0 eq) in anhydrous THF under argon.[6]

-

Add benzoic anhydride (1.5 eq) to the solution.[6]

-

Heat the reaction mixture to 70 °C and stir for 2-3 hours, monitoring by TLC.[6]

-

After cooling to room temperature, dilute the mixture with DCM.

-

Wash the organic solution with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography.

-

Protocol 2.3: Synthesis of the Final Phosphoramidite

-

Materials: Purified product from Protocol 2.2, Anhydrous DCM, N,N-Diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Procedure:

-

Dry the fully protected nucleoside from the previous step under high vacuum.

-

Dissolve the nucleoside (1.0 eq) in anhydrous DCM under argon.

-

Add DIPEA (3.0 eq) and cool the solution in an ice bath.[6]

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (2.0 eq) dropwise.[6]

-

Stir the reaction at room temperature for 1 hour, monitoring by TLC.[6]

-

Upon completion, quench the reaction by adding 5% aqueous sodium bicarbonate solution.

-

Extract the product with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate.

-

After filtration and concentration, the crude phosphoramidite is obtained and requires immediate purification.

-

Purification Protocol

Nucleoside phosphoramidites are sensitive to moisture and acid; therefore, purification must be performed promptly and carefully.[8] The standard method is flash column chromatography on silica gel.[8]

-

Column Preparation: Prepare a silica gel column in a suitable solvent system (e.g., Hexane (B92381)/Ethyl Acetate (B1210297)/Triethylamine). It is critical to pre-equilibrate the silica gel with an eluent containing 3-5% triethylamine (B128534) to neutralize acidic sites and prevent product degradation.[8]

-

Loading: Dissolve the crude phosphoramidite in a minimal amount of DCM and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 20% to 50%), maintaining a constant percentage of triethylamine throughout the elution.

-

Fraction Collection: Collect fractions and monitor by TLC, staining with phosphomolybdic acid or another suitable stain. Pool the fractions containing the pure product.

-

Isolation: Evaporate the solvent from the pooled fractions under reduced pressure. Co-evaporate with anhydrous acetonitrile (B52724) to remove residual triethylamine. Dry the resulting product under high vacuum overnight to yield a crisp, white foam.

-

Storage: The final product must be stored under an inert atmosphere (argon) at -20 °C.[8]

Caption: Workflow for chromatographic purification of phosphoramidite.

Data Presentation

Table 1: Summary of Synthetic Yields

| Step | Starting Material | Amount (mmol) | Product Amount (mmol) | Yield (%) |

| 1. 5'-O-DMT Protection | 2'-O-Me-5-Me-Cytidine | 10.0 | ~9.8 | ~98 (Crude) |

| 2. N4-Benzoyl Protection | 5'-O-DMT-2'-O-Me-5-Me-Cytidine | 9.8 | 8.5 | 87 |

| 3. 3'-O-Phosphitylation & Purification | Fully Protected Nucleoside | 8.5 | 7.3 | 86 |

| Overall Yield | 2'-O-Me-5-Me-Cytidine | 10.0 | 7.3 | ~73 |

Yields are representative and may vary based on reaction scale and optimization.

Table 2: Quality Control Specifications

| Analysis Method | Specification | Typical Result |

| Appearance | White to off-white foam or powder | Conforms |

| Identity (MS) | Expected Molecular Weight [M+H]⁺ | Conforms |

| Purity (HPLC) | ≥ 98.0% | 99.1% |

| ³¹P NMR | Two diastereomeric peaks at ~149-151 ppm | Two peaks observed at 149.8 and 150.5 ppm.[8] |

| ³¹P NMR | Absence of phosphite (B83602) triester impurity (~138-140 ppm) | < 0.5% impurity detected.[8] |

| Water Content | ≤ 0.2% | 0.05% |

References

- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. entegris.com [entegris.com]

- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

The Core Mechanism of Locked Nucleic Acid (LNA) Phosphoramidites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Locked Nucleic Acid (LNA) phosphoramidites represent a significant advancement in oligonucleotide-based therapeutics and diagnostics. Characterized by a methylene (B1212753) bridge that locks the ribose sugar in an N-type (RNA-like) conformation, LNA modifications confer unprecedented thermal stability, enhanced nuclease resistance, and superior target binding affinity to oligonucleotides. These properties translate into two primary mechanisms of action for LNA-based antisense oligonucleotides (ASOs): RNase H-dependent degradation of target RNA and steric hindrance of cellular processes such as translation and splicing. This guide provides a comprehensive overview of the core mechanisms of LNA technology, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding and application of LNA phosphoramidites in research and drug development.

The LNA Monomer: A Structural Marvel

The fundamental unit of LNA is a modified ribonucleoside where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring.[1][2][3] This bicyclic structure effectively "locks" the sugar pucker in the N-type (C3'-endo) conformation, which is characteristic of A-form nucleic acid duplexes, such as those formed by RNA.[4][5] This pre-organized conformation minimizes the entropic penalty of hybridization, leading to a significant increase in the thermal stability of LNA-containing duplexes.[6]

Unprecedented Hybridization Affinity and Thermal Stability

The defining feature of LNA is its exceptional binding affinity for complementary DNA and RNA sequences. The incorporation of LNA monomers into an oligonucleotide dramatically increases its melting temperature (Tm), a measure of duplex stability.

Quantitative Data on Thermal Stability

The increase in Tm per LNA modification allows for the design of shorter oligonucleotides with high affinity, which is advantageous for specificity and cellular uptake.

| Oligonucleotide Type | Modification | ΔTm per Modification (°C) vs. DNA/RNA | Reference |

| LNA/DNA mixmer | LNA | +2 to +10 | [7] |

| LNA/DNA gapmer | LNA | +1.5 to +4 | [7] |

| 2'-O-methyl | 2'-OMe | < +1 | [7] |

| Phosphorothioate | PS | Negative | [7] |

| α-L-LNA | α-L-LNA | +4 to +5 (vs. RNA) | [8] |

Enhanced Nuclease Resistance

Oligonucleotides intended for in vivo applications must withstand degradation by cellular nucleases. LNA modifications provide significant protection against both endonucleases and exonucleases, thereby increasing the half-life of the oligonucleotide in biological fluids.

Comparative Nuclease Resistance

The enhanced stability of LNA-modified oligonucleotides translates to a longer duration of action in vivo.

| Oligonucleotide Type | Modification(s) | Half-life in Human Serum | Reference |

| Unmodified DNA | None | ~1.5 hours | [7] |

| Phosphorothioate | PS backbone | ~10 hours | [7] |

| 2'-O-methyl gapmer | 2'-OMe wings, PS backbone | ~12 hours | [7] |

| LNA/DNA gapmer | LNA wings (3 monomers each end) | ~15 hours | [7] |

| Fully modified LNA | LNA | Significantly increased | [6][7] |

Mechanisms of Action

LNA-modified antisense oligonucleotides primarily exert their effects through two distinct mechanisms, the choice of which is dictated by the design of the oligonucleotide.

RNase H-Dependent Degradation

Gapmer Design: This is the most common design for achieving RNase H-mediated cleavage of a target RNA. A "gapmer" consists of a central block of DNA monomers (the "gap") flanked by LNA-modified wings.

-

Binding: The high-affinity LNA wings facilitate the initial binding of the ASO to the target RNA.

-

RNase H Recruitment: The resulting LNA-RNA heteroduplex does not adopt a conformation that is a substrate for RNase H. However, the central DNA/RNA hybrid region is recognized and cleaved by RNase H1, an endogenous enzyme that specifically degrades the RNA strand of an RNA/DNA duplex.[9][10][11][12]

-

Target Degradation: Cleavage of the target RNA leads to its degradation and a subsequent reduction in protein expression.[9] The LNA ASO remains intact and can hybridize to and mediate the degradation of multiple target RNA molecules.[9]

RNase H-dependent degradation of target mRNA by an LNA gapmer ASO.

Steric Hindrance

Mixmer and Fully Modified LNA Designs: When an LNA oligonucleotide is designed as a "mixmer" (alternating LNA and DNA/RNA monomers) or is fully composed of LNA monomers, it does not typically recruit RNase H.[13] Instead, its mechanism of action relies on steric hindrance.

-

High-Affinity Binding: The LNA oligonucleotide binds with very high affinity and specificity to its target RNA.

-

Blocking Cellular Machinery: This stable duplex physically obstructs the binding of cellular machinery involved in RNA processing and function. This can include:

-

Inhibition of Translation: Blocking the ribosome from scanning and translating the mRNA.[13]

-

Modulation of Splicing: Preventing the binding of splicing factors to pre-mRNA, thereby altering the final spliced mRNA product.[14][15]

-

Inhibition of microRNA function: Binding to a mature microRNA and preventing it from interacting with the RNA-induced silencing complex (RISC) and its target mRNAs.[16][17]

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The therapeutic potential of LNA-modified siRNAs: reduction of off-target effects by chemical modification of the siRNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 10. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. neb.com [neb.com]

- 13. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phosphoramidite (B1245037) chemistry underpinning solid-phase oligonucleotide synthesis, the gold standard for creating custom oligonucleotides. We will delve into the core chemical principles, detail the experimental protocols for each stage of the synthesis cycle, present quantitative data to illustrate the importance of reaction efficiency, and visualize the intricate workflows involved.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis via the phosphoramidite method is a cyclical process that sequentially adds nucleotide building blocks to a growing chain tethered to a solid support, typically controlled pore glass (CPG).[1] This method, pioneered by Marvin Caruthers, proceeds in the 3' to 5' direction, opposite to biological DNA synthesis.[1]

The key to this methodology lies in the use of nucleoside phosphoramidites, which are protected nucleosides with a reactive phosphite (B83602) triester group. Protecting groups are crucial for preventing unwanted side reactions at various reactive sites on the nucleoside:

-

5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group.[][3]

-

Exocyclic Amino Groups of Nucleobases (A, C, G): Protected by base-labile groups such as benzoyl (Bz) or isobutyryl (iBu).[4]

-

Phosphate (B84403) Group: Protected by a β-cyanoethyl group, which is removed by β-elimination.[][5]

The synthesis cycle consists of four primary chemical reactions for each nucleotide addition: deblocking (or detritylation), coupling, capping, and oxidation.[][6]

The Four-Step Synthesis Cycle: A Detailed Look

The automated solid-phase synthesis of oligonucleotides is a meticulously controlled process. The following diagram illustrates the logical flow of a single synthesis cycle.

References

An In-depth Technical Guide to the Physicochemical Properties of 2’,4’-Constrained 2’-O-Methoxyethyl (cMOE) Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2’,4’-constrained 2’-O-methoxyethyl (cMOE) modified oligonucleotides, a novel class of nucleic acid analogs with significant potential in therapeutic applications. This document, likely addressing interest in what may be colloquially termed "locMeC" modified oligonucleotides, delves into their synthesis, thermal stability, nuclease resistance, and binding affinity, offering a valuable resource for researchers in the field of oligonucleotide therapeutics.

Introduction to cMOE Modification

The 2’,4’-constrained 2’-O-methoxyethyl (cMOE) modification is a structural innovation in the field of antisense oligonucleotides (ASOs). It ingeniously combines the structural features of two well-established second-generation modifications: 2’-O-methoxyethyl (MOE) and Locked Nucleic Acid (LNA). This unique bicyclic structure, where the 2'-O-MOE substituent is tethered to the 4'-position of the furanose ring, pre-organizes the sugar moiety into a C3’-endo conformation, which is favorable for binding to target RNA.[1] This conformational constraint is the key to the enhanced properties of cMOE-modified oligonucleotides.

Physicochemical Properties: A Quantitative Overview

Oligonucleotides incorporating cMOE modifications exhibit a desirable combination of high binding affinity, exceptional nuclease resistance, and a favorable safety profile, making them attractive candidates for therapeutic development.

Thermal Stability

The conformational rigidity imparted by the cMOE modification leads to a significant increase in the thermal stability of duplexes formed with complementary RNA. This is a critical factor for in vivo efficacy, as a higher melting temperature (Tm) correlates with stronger binding to the target RNA. The increase in Tm per cMOE modification is comparable to that of LNA modifications.[2]

Table 1: Comparison of Thermal Stability (ΔTm) for Modified Oligonucleotides

| Modification | ΔTm per Modification (°C) vs. DNA/RNA Duplex |

| 2'-O-Methoxyethyl (MOE) | +1.5 to +2.0 |

| Locked Nucleic Acid (LNA) | +3 to +8 |

| 2’,4’-Constrained 2’-O-Methoxyethyl (cMOE) | Similar to LNA |

Note: ΔTm values are approximate and can vary depending on the sequence context and experimental conditions.

Nuclease Resistance

One of the most significant advantages of the cMOE modification is the exceptional resistance it confers against nuclease degradation. This enhanced stability translates to a longer half-life in biological fluids, a crucial parameter for therapeutic oligonucleotides. Studies have shown that cMOE and the closely related 2',4'-constrained 2'-O-ethyl (cEt) modifications provide substantially improved protection against nucleases compared to both MOE and LNA.[1] In a snake venom phosphodiesterase assay, cMOE and cEt modified oligonucleotides demonstrated a more than 100-fold increase in half-life.[1]

Table 2: Comparative Nuclease Resistance of Modified Oligonucleotides

| Modification | Relative Half-Life in Nuclease Assay |

| Unmodified DNA | Very Low |

| 2'-O-Methoxyethyl (MOE) | Moderate |

| Locked Nucleic Acid (LNA) | High |

| 2’,4’-Constrained 2’-O-Methoxyethyl (cMOE) | Very High (>100-fold increase vs. MOE/LNA) |

Note: Relative half-life is based on comparative studies and can vary depending on the specific nuclease and assay conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis and characterization of cMOE modified oligonucleotides.

Synthesis of cMOE Phosphoramidites

The synthesis of cMOE nucleoside phosphoramidites is a multi-step process that has been efficiently accomplished starting from commercially available and inexpensive starting materials like diacetone allofuranose.[2][3] The process involves several key chemical transformations to construct the bicyclic sugar moiety and subsequently introduce the phosphoramidite (B1245037) group for automated oligonucleotide synthesis.

Below is a generalized workflow for the synthesis of a cMOE phosphoramidite.

Caption: Generalized workflow for the synthesis of cMOE phosphoramidites.

Solid-Phase Oligonucleotide Synthesis

Once the cMOE phosphoramidites are synthesized, they can be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation (or sulfurization for phosphorothioate (B77711) linkages).

Caption: Standard solid-phase synthesis cycle for incorporating cMOE modifications.

Thermal Denaturation (Melting Temperature) Analysis

The thermal stability of cMOE-modified oligonucleotides is determined by measuring the change in UV absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated.

Protocol Overview:

-

Sample Preparation: Anneal the cMOE-modified oligonucleotide with its complementary RNA strand in a buffer solution (e.g., phosphate (B84403) buffer with NaCl).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Measurement: Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 1 °C/min).

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is determined from the midpoint of the transition.

Caption: Experimental workflow for thermal denaturation analysis.

Nuclease Stability Assay

The resistance of cMOE-modified oligonucleotides to nuclease degradation is typically assessed by incubating them in the presence of nucleases (e.g., in serum or with specific exonucleases) and monitoring the integrity of the oligonucleotide over time.

Protocol Overview:

-

Incubation: Incubate the cMOE-modified oligonucleotide in a solution containing nucleases (e.g., 10% fetal bovine serum) at 37°C.

-

Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Analyze the integrity of the oligonucleotide in each aliquot using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point.

-

Half-Life Calculation: Determine the half-life (t1/2) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time.

Caption: Workflow for a typical nuclease stability assay.

Mechanism of Action in Antisense Applications

cMOE-modified oligonucleotides are primarily utilized as antisense oligonucleotides (ASOs) to modulate gene expression. Their mechanism of action typically falls into two main categories: RNase H-mediated degradation or steric blocking.

-

RNase H-Mediated Degradation: When designed as "gapmers" with a central DNA-like gap flanked by cMOE-modified wings, the ASO-RNA heteroduplex can recruit RNase H, an enzyme that selectively cleaves the RNA strand. This leads to the degradation of the target mRNA and a subsequent reduction in protein expression.

-

Steric Blocking: Fully cMOE-modified oligonucleotides can bind to a target RNA and physically obstruct the binding of cellular machinery involved in translation or splicing, thereby inhibiting protein production or modulating the splicing pattern of the pre-mRNA.

Caption: General mechanisms of action for cMOE antisense oligonucleotides.

Conclusion

Oligonucleotides modified with 2’,4’-constrained 2’-O-methoxyethyl (cMOE) nucleosides represent a significant advancement in the field of therapeutic nucleic acids. Their unique combination of high binding affinity, exceptional nuclease stability, and a favorable safety profile makes them highly promising candidates for the development of next-generation antisense drugs. This technical guide provides a foundational understanding of their key physicochemical properties and the experimental methodologies used for their evaluation, serving as a valuable resource for researchers and drug developers in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of LNA Phosphoramidites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) phosphoramidites are pivotal building blocks in the synthesis of modified oligonucleotides for a wide array of therapeutic and diagnostic applications. Their unique bicyclic structure confers enhanced thermal stability and binding affinity to the resulting oligonucleotides.[1][2][3] However, the chemical stability of the LNA phosphoramidite (B1245037) monomers themselves is a critical factor influencing the efficiency of oligonucleotide synthesis and the purity of the final product. This guide provides a comprehensive overview of the stability and degradation pathways of LNA phosphoramidites, offering insights into their handling, storage, and the analytical methodologies for their assessment.

General Stability of LNA Phosphoramidites

LNA phosphoramidites, like their DNA and RNA counterparts, are sensitive to moisture and oxidation.[4][5] However, studies have shown that LNA phosphoramidite monomers are notably stable when handled and stored under appropriate conditions.[6][7] They are typically supplied as a white powder and should be stored at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[5]

In solution, particularly in anhydrous acetonitrile (B52724), LNA phosphoramidites have demonstrated significant stability, which is advantageous for their use in automated oligonucleotide synthesizers.[6][7] While standard phosphoramidites in solution on a synthesizer can degrade over a few days, LNA phosphoramidites are reported to have a prolonged effective lifetime.[6][8] Despite this inherent stability, their steric hindrance compared to standard DNA phosphoramidites necessitates longer coupling times during oligonucleotide synthesis.[1][3] The oxidation step following coupling may also require a longer duration for LNA-containing oligonucleotides.[1][3]

Key Degradation Pathways

The primary degradation pathways for LNA phosphoramidites are hydrolysis and oxidation, which are common to all phosphoramidites used in oligonucleotide synthesis.

Hydrolysis

Exposure to water is a major cause of phosphoramidite degradation. The trivalent phosphorus (P(III)) atom is susceptible to hydrolysis, leading to the formation of the corresponding H-phosphonate and ultimately phosphonic acid derivatives, which are inactive in the coupling reaction. This process is autocatalytic in nature for some phosphoramidites, like dG.[9][10]

dot

Caption: General hydrolytic degradation pathway of LNA phosphoramidites.

Oxidation

The P(III) center in LNA phosphoramidites can be readily oxidized to the pentavalent phosphorus (P(V)) state. This oxidation can be caused by exposure to air (oxygen) or residual oxidants. The resulting phosphoramidate (B1195095) is unreactive in the coupling step of oligonucleotide synthesis, leading to failed sequences.[4]

dot

Caption: Oxidative degradation of LNA phosphoramidites.

Factors Influencing Stability

Several factors can impact the stability of LNA phosphoramidites, both in solid form and in solution.

| Factor | Effect on Stability | Recommendations |

| Water Content | Accelerates hydrolysis, leading to the formation of inactive H-phosphonate. | Use anhydrous solvents and maintain an inert atmosphere.[5] |

| Oxygen Exposure | Promotes oxidation to the inactive P(V) species. | Store under an inert gas (argon or nitrogen) and use fresh solutions.[5] |

| Temperature | Higher temperatures accelerate degradation rates. | Store as a dry powder at -20°C.[5] Solutions on the synthesizer should be kept at ambient temperature for the shortest practical time. |

| pH | Both acidic and basic conditions can promote degradation, though phosphoramidites are generally more sensitive to acid. | Maintain neutral conditions and avoid acidic contaminants. |

| Light Exposure | While not a primary degradation pathway for the phosphoramidite moiety itself, some protecting groups on the nucleobases can be light-sensitive. | Store in amber vials or protect from light. |

| Purity of Solvents | Impurities in solvents (e.g., water, amines) can react with the phosphoramidite. | Use high-purity, anhydrous solvents specifically designed for oligonucleotide synthesis. |

Experimental Protocols for Stability Assessment

Assessing the stability of LNA phosphoramidites is crucial for quality control and ensuring efficient oligonucleotide synthesis. Forced degradation studies are often employed to identify potential degradation products and pathways.

Forced Degradation Study Protocol (General Framework)

This protocol outlines a general approach for conducting forced degradation studies on LNA phosphoramidites. Specific conditions may need to be optimized based on the specific LNA monomer.

Objective: To evaluate the stability of LNA phosphoramidites under various stress conditions and identify major degradation products.

Materials:

-

LNA phosphoramidite sample

-

Anhydrous acetonitrile

-

Deionized water

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity nitrogen or argon

-

HPLC or UHPLC system with UV and Mass Spectrometry (MS) detectors

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Sample Preparation: Prepare a stock solution of the LNA phosphoramidite in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).[4]

-

Stress Conditions:

-

Hydrolysis (Neutral): Mix the stock solution with a controlled amount of deionized water.

-

Acidic Hydrolysis: Mix the stock solution with a dilute HCl solution.

-

Basic Hydrolysis: Mix the stock solution with a dilute NaOH solution.

-

Oxidation: Mix the stock solution with a dilute H₂O₂ solution.

-

Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).[11][12]

-

Control: Keep a portion of the stock solution under normal storage conditions (-20°C, inert atmosphere).

-

-

Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the stability of the specific amidite.

-

Analysis: Analyze the samples immediately by LC-UV-MS.

-

LC Separation: Use a suitable gradient elution to separate the parent phosphoramidite from its degradation products.

-

UV Detection: Monitor the chromatogram at a relevant wavelength (e.g., 260 nm) to quantify the remaining parent compound and detect chromophoric impurities.

-

MS Detection: Use mass spectrometry to identify the molecular weights of the degradation products, which helps in elucidating the degradation pathways.[4][13][14]

-

dot

References

- 1. glenresearch.com [glenresearch.com]

- 2. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. academic.oup.com [academic.oup.com]

- 9. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. blog.entegris.com [blog.entegris.com]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

The Unyielding Grip: A Technical Guide to the Conformational Restriction of LNA Monomers

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) has emerged as a cornerstone in the development of oligonucleotide therapeutics and advanced molecular diagnostics. Its remarkable properties, stemming from a simple yet profound structural modification, offer unprecedented control over the hybridization and stability of nucleic acid duplexes. This technical guide delves into the core principles of LNA's conformational restriction, providing a comprehensive overview of its impact on thermodynamic stability, structural characteristics, and its application in therapeutic contexts. Detailed experimental methodologies and quantitative data are presented to equip researchers with the knowledge to effectively harness the power of LNA technology.

The Genesis of Conformational Rigidity: The 2'-O, 4'-C Methylene (B1212753) Bridge

The defining feature of an LNA monomer is the covalent bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[1] This methylene bridge effectively "locks" the furanose ring in a C3'-endo (North) conformation, which is the preferred sugar pucker for RNA in an A-form duplex.[1][2] In contrast, the flexible deoxyribose in DNA typically adopts a C2'-endo (South) conformation, characteristic of a B-form duplex. This seemingly minor alteration has profound consequences for the entire oligonucleotide, pre-organizing it for hybridization and imparting a significant entropic advantage.

Thermodynamic Consequences of Conformational Locking

The pre-organized C3'-endo conformation of LNA monomers leads to a dramatic increase in the thermal stability of LNA-containing duplexes when hybridized with complementary DNA or RNA strands. This enhanced stability is quantified by the change in melting temperature (ΔTm), which is the temperature at which half of the duplexes have dissociated. The incorporation of a single LNA monomer can increase the Tm by 2-8 °C.[3]

Quantitative Analysis of Thermal Stability

The thermodynamic benefits of LNA incorporation are not uniform and depend on the sequence context and the number of LNA modifications. The following tables summarize the thermodynamic parameters for LNA-DNA duplex formation, providing a quantitative basis for the design of LNA-modified oligonucleotides.

Table 1: Thermodynamic Parameters for Single LNA-T Modification in DNA/RNA Duplexes

| Sequence Context (5' to 3') | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | -TΔS°37 (kcal/mol) | ΔTm (°C) |

| Natural DNA/RNA | ||||

| A T C / U A G | -11.6 | -89.9 | 19.6 | 66.8 |

| A T G / U A C | -12.2 | -85.2 | 16.0 | 69.2 |

| T T A / A A U | -10.9 | -78.9 | 16.9 | 64.6 |

| LNA-modified DNA/RNA | ||||

| A TL C / U A G | -13.1 | -93.8 | 19.5 | 72.8 |

| A TL G / U A C | -13.7 | -92.2 | 17.0 | 75.6 |

| T TL A / A A U | -12.8 | -87.8 | 17.6 | 72.2 |

| Stabilization Effect (ΔΔ) | ||||

| A TL C | -1.5 | -3.9 | -0.1 | +6.0 |

| A TL G | -1.5 | -7.0 | -1.0 | +6.4 |

| T TL A | -1.9 | -8.9 | 0.7 | +7.6 |

Data adapted from a study on the thermodynamic effects of a single LNA-T modification.[4] ΔΔ values are calculated as (LNA-modified) - (Natural). A negative ΔΔG°37 indicates stabilization.

Table 2: Nearest-Neighbor Thermodynamic Parameters for LNA-DNA Duplex Formation (ΔΔG°37 in kcal/mol)

| Nearest Neighbor (5' to 3') | LNA-A | LNA-C | LNA-G | LNA-T |

| 5'-XLN-3' | ||||

| A | -1.1 | -1.5 | -1.3 | -1.7 |

| C | -1.3 | -1.8 | -1.6 | -1.9 |

| G | -1.2 | -1.7 | -1.5 | -1.8 |

| T | -1.4 | -1.6 | -1.4 | -1.7 |

| 5'-MXL-3' | ||||

| A | -1.3 | -1.6 | -1.4 | -1.8 |

| C | -1.2 | -1.7 | -1.5 | -1.7 |

| G | -1.4 | -1.8 | -1.6 | -1.9 |

| T | -1.1 | -1.5 | -1.3 | -1.6 |

This table provides the change in Gibbs free energy (ΔΔG°37) upon introducing a single LNA nucleotide (XL) flanked by different DNA nucleotides (M and N).[1][5] These parameters are crucial for accurately predicting the stability of LNA-containing duplexes.

Structural Implications of Conformational Restriction

The locked C3'-endo sugar pucker of LNA monomers imposes a distinct A-form helical geometry on LNA-containing duplexes, even when hybridized to a DNA strand.[6] This structural mimicry of RNA is a key factor in the biological activity of LNA-based antisense oligonucleotides.

Table 3: Helical Parameters of LNA-containing Duplexes Compared to DNA and RNA

| Parameter | B-DNA | A-RNA | LNA-DNA Hybrid | All-LNA Duplex |

| Helical Sense | Right-handed | Right-handed | Right-handed | Right-handed |

| Major Groove | Wide | Narrow | Intermediate | Wide |

| Minor Groove | Narrow | Wide | Intermediate | Narrow |

| Base Pairs per Turn | 10.5 | 11 | ~11 | 12-14 |

| Helical Rise (Å) | 3.4 | 2.6 | ~2.8 | ~2.8 |

| Sugar Pucker | C2'-endo | C3'-endo | C3'-endo (LNA), mixed (DNA) | C3'-endo |

This table highlights the shift towards an A-like geometry in LNA-containing duplexes.

Experimental Protocols for Characterizing LNA Monomers and Oligonucleotides

A variety of biophysical techniques are employed to characterize the conformational and thermodynamic properties of LNA-modified oligonucleotides.

UV Thermal Denaturation Analysis

This is the most common method for determining the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of duplexes.

Methodology:

-

Sample Preparation: Prepare solutions of the LNA-containing oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/min).

-

Data Analysis: The melting curve (absorbance vs. temperature) is analyzed to determine the Tm, which is the temperature at the midpoint of the transition. Thermodynamic parameters can be derived by analyzing the shape of the melting curve and its concentration dependence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about LNA-containing oligonucleotides in solution.

Methodology:

-

Sample Preparation: Prepare a concentrated solution (0.5-2 mM) of the purified LNA oligonucleotide in a suitable buffer, often in D2O to suppress the water signal.

-

Data Acquisition: A suite of 2D NMR experiments, such as COSY, TOCSY, and NOESY, are performed on a high-field NMR spectrometer.

-

Spectral Assignment and Structural Calculation: Resonance assignments are made for the protons in the oligonucleotide. Distance restraints derived from NOESY spectra and torsion angle restraints from coupling constants are used to calculate a family of 3D structures consistent with the NMR data.[2][6][7]

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of LNA-containing duplexes in the solid state.

Methodology:

-

Crystallization: The purified LNA-containing oligonucleotide is crystallized by screening a wide range of conditions (e.g., precipitants, pH, temperature).

-

Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[8][9][10]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the LNA duplex is built and refined.[8][9][10]

LNA in Action: Therapeutic Applications and Mechanisms

The unique properties of LNA make it a powerful tool for developing antisense oligonucleotides (ASOs), which can modulate the expression of disease-causing genes.

Mechanism of Action: RNase H-Mediated Cleavage

A common mechanism for LNA-based ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA hybrid. "Gapmer" ASOs, which consist of a central block of DNA monomers flanked by LNA "wings," are particularly effective at mediating this process. The LNA wings provide high binding affinity and nuclease resistance, while the DNA gap is recognized by RNase H.

Targeting Bcl-2 in Cancer Therapy

The anti-apoptotic protein Bcl-2 is overexpressed in many cancers, contributing to tumor survival and resistance to chemotherapy. LNA-based ASOs have been developed to target Bcl-2 mRNA, leading to its degradation and the induction of apoptosis in cancer cells.[11][12][13]

Targeting PCSK9 for Cholesterol Reduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of the LDL receptor, leading to higher levels of LDL ("bad") cholesterol. LNA ASOs targeting PCSK9 mRNA have been shown to effectively reduce PCSK9 levels, resulting in increased LDL receptor expression and a significant reduction in LDL cholesterol.[14][15][16][17]

Experimental Workflow for LNA Oligonucleotide Characterization

A systematic approach is essential for the thorough characterization of newly synthesized LNA oligonucleotides.

Conclusion

The conformational restriction of LNA monomers, achieved through the 2'-O, 4'-C methylene bridge, is the fundamental principle behind their exceptional properties. This guide has provided a detailed overview of the thermodynamic and structural consequences of this modification, supported by quantitative data and experimental protocols. The ability to rationally design LNA oligonucleotides with predictable and enhanced hybridization characteristics has solidified their role as indispensable tools in both basic research and the development of next-generation nucleic acid therapeutics. As our understanding of the nuanced effects of LNA on molecular recognition and biological activity continues to grow, so too will the scope of its applications in addressing a wide range of human diseases.

References

- 1. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation. | Semantic Scholar [semanticscholar.org]

- 2. NMR solution structures of LNA (locked nucleic acid) modified quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Locked nucleic acid (LNA) recognition of RNA: NMR solution structures of LNA:RNA hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR studies of fully modified locked nucleic acid (LNA) hybrids: solution structure of an LNA:RNA hybrid and characterization of an LNA:DNA hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The crystal structure of an ‘All Locked’ nucleic acid duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 10. X-ray crystal structure of a locked nucleic acid (LNA) duplex composed of a palindromic 10-mer DNA strand containing one LNA thymine monomer - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A functionally improved locked nucleic acid antisense oligonucleotide inhibits Bcl-2 and Bcl-xL expression and facilitates tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A locked nucleic acid antisense oligonucleotide (LNA) silences PCSK9 and enhances LDLR expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PCSK9 LNA antisense oligonucleotides induce sustained reduction of LDL cholesterol in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Unlocking the Potential of Nucleic Acid Research: A Technical Guide to LNA® Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA®) phosphoramidites have emerged as indispensable tools in nucleic acid research and development, offering unprecedented control over the properties of synthetic oligonucleotides. Their unique structural feature, a methylene (B1212753) bridge that locks the ribose sugar in an ideal conformation for Watson-Crick base pairing, bestows remarkable characteristics upon LNA-containing oligonucleotides. This technical guide provides an in-depth exploration of the core features of LNA phosphoramidites, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in harnessing the full potential of this powerful technology.

Core Features of LNA® Phosphoramidites: A Leap in Oligonucleotide Performance

The incorporation of LNA monomers into DNA or RNA oligonucleotides dramatically enhances their performance in a multitude of applications. The fundamental advantage stems from the pre-organized and rigid C3'-endo conformation of the LNA sugar moiety, which minimizes the entropic penalty of hybridization.[1] This leads to a cascade of beneficial properties that are critical for both research and therapeutic applications.

Enhanced Hybridization Affinity and Thermal Stability

A hallmark of LNA-modified oligonucleotides is their significantly increased binding affinity for complementary DNA and RNA targets.[2][3][][5] This translates to a substantial increase in the melting temperature (Tm) of the resulting duplexes. For each incorporated LNA monomer, the Tm can be elevated by 2-8°C, a significant improvement over traditional DNA or RNA oligonucleotides.[2][6] This enhanced thermal stability allows for the design of shorter probes and primers that maintain high affinity, which is particularly advantageous for targeting short nucleic acid sequences like microRNAs.[2]

Unparalleled Specificity and Mismatch Discrimination

The rigid conformation of LNA nucleotides enforces a stricter adherence to Watson-Crick base pairing rules. This results in superior specificity and an exceptional ability to discriminate between perfectly matched and mismatched targets.[2][3][][5] Even a single nucleotide mismatch in the target sequence leads to a significant destabilization of the LNA-containing duplex, making LNA-modified probes ideal for applications requiring high fidelity, such as single nucleotide polymorphism (SNP) genotyping and allele-specific PCR.[1][3]

Superior Nuclease Resistance

Oligonucleotides are susceptible to degradation by nucleases present in biological fluids. The modified sugar-phosphate backbone of LNA confers a high degree of resistance to both exonucleases and endonucleases.[1][2][7] This intrinsic stability prolongs the in vitro and in vivo half-life of LNA-containing oligonucleotides, a crucial feature for antisense therapeutics and other in vivo applications.[1][2] Chimeric oligonucleotides with LNA modifications at the ends can exhibit a tenfold increase in stability in human serum compared to unmodified DNA.[8]

Excellent Solubility and Handling

Despite their modified nature, LNA oligonucleotides exhibit physical properties, such as water solubility, that are very similar to those of DNA and RNA.[2][3] This allows for their seamless integration into existing laboratory workflows and protocols with minimal adjustments.[2] They can be purified and analyzed using standard methods employed for DNA and RNA oligonucleotides.[3]

Quantitative Data Summary

To provide a clearer understanding of the impact of LNA modifications, the following tables summarize key quantitative data.

Table 1: Impact of LNA Incorporation on Duplex Melting Temperature (Tm)

| Oligonucleotide Sequence (5' to 3') | Complementary Target | Number of LNA Modifications | ΔTm per LNA (°C) | Total Tm (°C) | Reference |

| 18-mer DNA | RNA | 0 | - | (Baseline) | [8] |

| 18-mer with 5 isolated LNAs | RNA | 5 | 2.4 - 4.0 | +12 to +20 | [8] |

| 18-mer with LNA segments | RNA | (Varies) | 1.5 - 2.7 | (Varies) | [8] |

| Short Oligo (<30 nt) | DNA | 1 | 3 - 8 | (Varies) | [7] |

Note: ΔTm is dependent on the position and context of the LNA modification within the sequence.

Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides

| Oligonucleotide Design | Nuclease Source | Half-life (t1/2) | Improvement vs. Unmodified DNA | Reference |

| Unmodified Oligodeoxynucleotide | Human Serum | ~1.5 hours | - | |

| Three LNAs at 3' and 5' ends | Human Serum | ~15 hours | 10-fold | [8] |

| Phosphorothioate Oligonucleotide | Human Serum | 10 hours | ~6.7-fold | [8] |

| 2'-O-methyl gapmer | Human Serum | 12 hours | 8-fold | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving LNA phosphoramidites.

Solid-Phase Synthesis of LNA-Containing Oligonucleotides

LNA oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry with some crucial modifications to the standard DNA synthesis cycle.[3]

Materials:

-

LNA phosphoramidites (A, C, G, T)

-

DNA phosphoramidites (A, C, G, T)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia)

-

Controlled pore glass (CPG) solid support

Protocol:

The synthesis is performed on an automated DNA synthesizer. The following steps constitute one synthesis cycle for the addition of a single LNA monomer:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The LNA phosphoramidite, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA phosphoramidites, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[3]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in the final product.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. The oxidation of the phosphite after LNA coupling is slower than for DNA, thus a longer oxidation time of at least 45 seconds is recommended.[3]

These steps are repeated for each subsequent monomer until the desired sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected by incubation in aqueous ammonia.

Melting Temperature (Tm) Analysis

Thermal denaturation analysis is performed to determine the Tm of LNA-containing duplexes.

Materials:

-

Purified LNA-modified oligonucleotide and its complementary DNA or RNA target

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Protocol:

-

Sample Preparation: The LNA oligonucleotide and its complementary strand are mixed in the annealing buffer to a final concentration of 1-5 µM for each strand.

-

Denaturation and Annealing: The sample is heated to 95°C for 5 minutes to ensure complete denaturation of any secondary structures and then slowly cooled to room temperature to allow for duplex formation.

-

Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the inflection point of the melting curve (absorbance vs. temperature) or the peak of the first derivative plot.

Nuclease Resistance Assay

This assay evaluates the stability of LNA-modified oligonucleotides in the presence of nucleases.

Materials:

-

5'-radiolabeled (e.g., with ³²P) LNA-modified oligonucleotide and an unmodified DNA control

-

Human serum or a specific nuclease solution

-

Incubation buffer (e.g., phosphate-buffered saline)

-

Stop solution (e.g., formamide (B127407) loading dye with EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) equipment

Protocol:

-

Incubation: The radiolabeled oligonucleotides are incubated in human serum or the nuclease solution at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding the stop solution.

-

Gel Electrophoresis: The samples are denatured by heating and then loaded onto a denaturing polyacrylamide gel.

-

Analysis: The gel is exposed to a phosphor screen, and the bands are visualized using a phosphorimager. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the half-life of the oligonucleotide.

Visualizations

The following diagrams illustrate key concepts related to LNA phosphoramidites.

Caption: Comparison of DNA and LNA monomer structures.

The key structural difference in an LNA monomer is the methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "lock" pre-organizes the sugar into the C3'-endo conformation, which is optimal for duplex formation.

Caption: Solid-phase synthesis workflow for LNA oligonucleotides.

This diagram outlines the cyclical process of phosphoramidite chemistry used to synthesize LNA-containing oligonucleotides on a solid support.

Caption: Key application areas for LNA phosphoramidites.

The superior properties of LNA oligonucleotides make them highly valuable across a wide range of applications in diagnostics, therapeutics, and basic research.

References

- 1. researchgate.net [researchgate.net]

- 2. glenresearch.com [glenresearch.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 7. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Genetic Medicine: A Technical Guide to Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize specific sequences of nucleic acids has been a cornerstone of modern molecular biology and has paved the way for revolutionary advancements in diagnostics, research, and therapeutics. From PCR primers and gene sequencing to the development of antisense therapies and siRNA drugs, the precise construction of oligonucleotides is a critical enabling technology. This in-depth technical guide provides a comprehensive overview of the core principles of solid-phase oligonucleotide synthesis, focusing on the universally adopted phosphoramidite (B1245037) chemistry.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis, a method that earned Bruce Merrifield the Nobel Prize in Chemistry in 1984 for its application in peptide synthesis, involves the stepwise addition of nucleotide units to a growing chain that is covalently attached to an insoluble solid support.[1][2] This approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and the simplified removal of unreacted reagents and byproducts by simple washing and filtration steps.[2][3]

The synthesis proceeds in the 3' to 5' direction, which is the opposite of the natural enzymatic synthesis in living organisms.[4][5] The process relies on specially modified and protected nucleotide building blocks called nucleoside phosphoramidites. These monomers have key protecting groups to prevent unwanted side reactions at various reactive sites on the nucleoside:

-

5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be selectively removed to allow for chain elongation.[6]

-

Exocyclic Amino Groups: The amino groups on the nucleobases (adenine, guanine, and cytosine) are protected with acyl groups (e.g., benzoyl or isobutyryl) to prevent side reactions during the synthesis cycle.[7]

-

Phosphorus Atom: The phosphoramidite moiety itself contains a protecting group, typically a β-cyanoethyl group, which is stable throughout the synthesis cycles but can be removed at the end.[1]

The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing oligonucleotide chain.[7][8]

The Solid Support

The choice of solid support is crucial for successful oligonucleotide synthesis. The ideal support should be inert to the reagents and solvents used in the synthesis, be mechanically stable, and allow for efficient diffusion of reagents to the growing oligonucleotide chains. The two most commonly used solid supports are controlled pore glass (CPG) and polystyrene.[1][2]

| Support Material | Typical Pore Size (Å) | Recommended Oligo Length (bases) | Loading Capacity (µmol/g) | Characteristics |

| Controlled Pore Glass (CPG) | 500 | < 40 | 20-30 | Mechanically robust, non-swelling.[1][2] |

| 1000 | up to 100 | 20-30 | Suitable for longer oligonucleotides.[1] | |

| 2000 | > 100 | 20-30 | For very long oligonucleotides.[1] | |

| Polystyrene (PS) | N/A | Variable | up to 350 | Good moisture exclusion, efficient for small-scale synthesis.[1] |

The Four-Step Synthesis Cycle

The automated, stepwise addition of each nucleotide is the heart of solid-phase oligonucleotide synthesis. Each cycle can be broken down into four distinct chemical reactions.

Step 1: Detritylation (Deblocking)

The first step in each cycle is the removal of the acid-labile 5'-DMT protecting group from the terminal nucleotide of the growing chain attached to the solid support.[6] This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

Experimental Protocol: Detritylation

-

Reagent: 3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[8]

-

Procedure:

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile (B52724) to ensure a dry environment.

-

The deblocking solution (e.g., 3% TCA in DCM) is passed through the column for a specific duration (typically 30-60 seconds).[1]

-

The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Monitoring: The cleaved DMT cation has a characteristic orange color and a strong absorbance at 495 nm, which can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[1][4]

Step 2: Coupling

This is the most critical step where the next nucleoside phosphoramidite is added to the growing oligonucleotide chain.[] The phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, which protonates the diisopropylamino group, making it a good leaving group.[1] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.[10]

Experimental Protocol: Coupling

-

Reagents:

-

Procedure:

-

The appropriate nucleoside phosphoramidite and activator solutions are mixed and delivered to the synthesis column. A significant molar excess of both reagents is used to drive the reaction to completion.[1]

-

The reaction is allowed to proceed for a specific coupling time, which is typically short for standard deoxynucleotides (around 20-30 seconds) but may be longer for modified or RNA phosphoramidites (5-15 minutes).[8][10]

-

Following the coupling reaction, the column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Step 3: Capping

Despite the high efficiency of the coupling reaction (typically >99%), a small percentage of the 5'-hydroxyl groups may remain unreacted.[10] To prevent these "failure sequences" from participating in subsequent coupling steps and generating deletion mutations, they are permanently blocked in the capping step.[6] This is achieved by acetylating the unreacted 5'-hydroxyl groups.

Experimental Protocol: Capping

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) with a base like pyridine (B92270) or lutidine.[1]

-

Cap B: N-methylimidazole (NMI) in THF.[1]

-

-

Procedure:

-

The two capping solutions are mixed immediately before being delivered to the synthesis column.

-